1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)phenyl]imidazole-2-thiol is a chemical compound with the molecular formula C10H7F3N2S. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and thiourea.
Cyclization Reaction: The key step involves the cyclization of 4-(trifluoromethyl)benzaldehyde with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the imidazole ring.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and reduce production costs .
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)phenyl]imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride to form corresponding amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[4-(Trifluoromethyl)phenyl]imidazole-2-thiol has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)phenyl]imidazole-2-thiol can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]imidazole: This compound has a similar structure but with the trifluoromethyl group at the ortho position, affecting its reactivity and biological activity.
4-(4-(Trifluoromethyl)phenyl)-1H-imidazole:
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole: This compound has a pyrazole ring instead of an imidazole ring, leading to different chemical and biological behaviors
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the thiol group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-6H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUKXLKPQGIDDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.